Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring with a carboxylate ester group and an aminoethyl substituent. It is commonly used in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperidinecarboxylates .
Scientific Research Applications
Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate receptor activity and enzyme function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-(2-aminoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the aminoethyl group.
4-(2-Aminoethyl)piperazine-1-carboxylic acid tert-butyl ester: Contains a piperazine ring instead of a piperidine ring.
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: Contains a phenyl group instead of an ethyl ester
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
ethyl 4-(2-aminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)12-7-4-9(3-6-11)5-8-12/h9H,2-8,11H2,1H3 |
InChI Key |
XRLXEFDRVSIDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CCN |
Origin of Product |
United States |
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